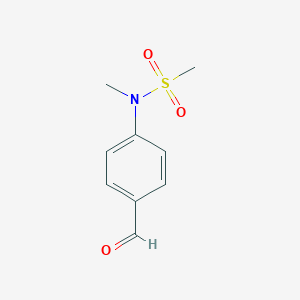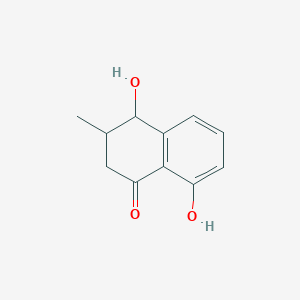
Boc-DL-Val-DL-Arg-AMC.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DL-Val-DL-Arg-AMCIt is commonly used in biochemical assays to measure the activity of proteases, particularly trypsin-like serine proteases . The compound is characterized by its ability to release a fluorescent product upon enzymatic cleavage, making it a valuable tool in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DL-Val-DL-Arg-AMC.HCl typically involves the protection of the amino acids valine and arginine with a tert-butyloxycarbonyl (Boc) group. The protected amino acids are then coupled with 7-amido-4-methylcoumarin (AMC) using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a stable, dry powder form .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DL-Val-DL-Arg-AMC.HCl primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC product .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffered aqueous solution at a pH optimal for the specific protease being studied. Common buffers include Tris-HCl and phosphate-buffered saline (PBS). The reaction is often monitored using a fluorometer to measure the increase in fluorescence intensity .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amido-4-methylcoumarin (AMC), which exhibits strong fluorescence. This product is used as an indicator of protease activity in various biochemical assays .
Wissenschaftliche Forschungsanwendungen
Boc-DL-Val-DL-Arg-AMC.HCl has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc-DL-Val-DL-Arg-AMC.HCl involves its cleavage by proteases at the peptide bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC product, which can be quantitatively measured. The fluorescence intensity is directly proportional to the protease activity, allowing researchers to monitor and quantify enzymatic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Val-Pro-Arg-AMC hydrochloride: Another fluorogenic substrate used to measure trypsin-like serine protease activity.
Boc-Arg-Val-Arg-Arg-AMC hydrochloride: A substrate efficiently cleaved by furin, a calcium-dependent serine protease.
Uniqueness
Boc-DL-Val-DL-Arg-AMC.HCl is unique in its specific application for measuring trypsin-like serine protease activity. Its design allows for high sensitivity and specificity in detecting protease activity, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C26H39ClN6O6 |
|---|---|
Molekulargewicht |
567.1 g/mol |
IUPAC-Name |
tert-butyl N-[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C26H38N6O6.ClH/c1-14(2)21(32-25(36)38-26(4,5)6)23(35)31-18(8-7-11-29-24(27)28)22(34)30-16-9-10-17-15(3)12-20(33)37-19(17)13-16;/h9-10,12-14,18,21H,7-8,11H2,1-6H3,(H,30,34)(H,31,35)(H,32,36)(H4,27,28,29);1H |
InChI-Schlüssel |
IIBVOTHVDCXGII-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B12103699.png)
![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)







![2-[2-(Phenylmethoxycarbonylamino)hexanoylamino]hexanoic acid](/img/structure/B12103754.png)
![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)

